2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18O3S2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C13H18O3S2/c1-14-10-8-12(16-3)11(15-2)7-9(10)13-17-5-4-6-18-13/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
GUZGYERUUISDON-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2SCCCS2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C2SCCCS2)OC)OC |
Origin of Product |
United States |
Historical Trajectory and Foundational Principles of 1,3 Dithiane Chemistry
The chemistry of 1,3-dithianes is fundamentally linked to the concept of "umpolung," a term introduced by D. Seebach and E.J. Corey to describe the inversion of polarity of a functional group. researchgate.net In a typical carbonyl compound, the carbon atom is electrophilic due to the electronegativity of the adjacent oxygen atom. The groundbreaking work of Corey and Seebach in the 1960s demonstrated that by converting an aldehyde into a 1,3-dithiane (B146892), the polarity of the original carbonyl carbon could be reversed. thermofisher.com This transformation renders the carbon atom acidic and, upon deprotonation, nucleophilic. nih.gov
The formation of a 1,3-dithiane is achieved by reacting a carbonyl compound, such as an aldehyde, with 1,3-propanedithiol (B87085) in the presence of an acid catalyst. asianpubs.org The resulting cyclic thioacetal is exceptionally stable under both acidic and basic conditions, making it an excellent protecting group for carbonyls. uwindsor.ca However, its true synthetic power lies in the acidity of the proton at the C2 position.
The Corey-Seebach reaction utilizes a strong base, typically n-butyllithium, to deprotonate the 1,3-dithiane at the C2 position, generating a potent carbon nucleophile. thermofisher.com This lithiated dithiane can then react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. researchgate.net Subsequent hydrolysis of the dithiane, often facilitated by reagents like mercury(II) salts, regenerates the carbonyl group, yielding a ketone or, in some cases, an α-hydroxy ketone. asianpubs.org This two-step process effectively allows for the use of an aldehyde as an acyl anion equivalent, a synthetic transformation not achievable through conventional reactivity. thermofisher.com
Strategic Importance of the 2,4,5 Trimethoxyphenyl Moiety in Retrosynthetic Analysis
The 2,4,5-trimethoxyphenyl group is a key structural motif found in a variety of biologically active natural products and synthetic compounds. Its strategic importance in retrosynthetic analysis lies in its role as a versatile building block, often imparting specific electronic and steric properties to the target molecule. The parent aldehyde, 2,4,5-trimethoxybenzaldehyde (B179766), serves as a readily available starting material for the introduction of this moiety. thermofisher.comresearchgate.net
The three methoxy (B1213986) groups on the phenyl ring are electron-donating, which can influence the reactivity of the aromatic ring and any attached functional groups. In the context of 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane, these methoxy groups can affect the stability of the lithiated intermediate and the subsequent reactivity of the dithiane. The substitution pattern of the methoxy groups is also of interest in medicinal chemistry, as it can influence the pharmacological activity of the final product. For instance, derivatives of 2,4,5-trimethoxybenzaldehyde have been investigated for their potential as anticancer and antifungal agents. researchgate.netorgsyn.org
In a retrosynthetic approach, the this compound can be viewed as a synthon for a 2,4,5-trimethobenzoyl anion. This allows for the disconnection of complex molecules containing this fragment at a carbon-carbon bond, simplifying the synthetic strategy. The dithiane functionality provides a robust handle to form this bond, which can later be unmasked to reveal a ketone.
Current Academic Research Landscape and Unaddressed Challenges Pertaining to 2 2,4,5 Trimethoxyphenyl 1,3 Dithiane
Evolution of Synthetic Routes from Traditional to Contemporary Approaches
The preparation of 1,3-dithianes has evolved from classical acid-catalyzed reactions to more sophisticated and efficient methodologies. This evolution has been driven by the need for higher yields, greater functional group tolerance, and more environmentally benign processes.
Investigation of Thioacetalization Reactions with 1,3-Propanedithiol
The most fundamental and widely employed method for the synthesis of this compound is the direct thioacetalization of 2,4,5-trimethoxybenzaldehyde with 1,3-propanedithiol. slideshare.net This reaction typically involves the use of a Brønsted or Lewis acid catalyst to facilitate the formation of the cyclic thioacetal. organic-chemistry.org
Traditionally, strong protic acids such as hydrochloric acid or p-toluenesulfonic acid have been used. However, these methods can suffer from drawbacks such as harsh reaction conditions and the formation of byproducts, including linear polythioacetals. orgsyn.org A significant advancement in this area was the introduction of the Corey-Seebach reaction, which not only provides a method for the synthesis of 1,3-dithianes but also highlights their utility as "umpolung" reagents, where the normal electrophilic character of the carbonyl carbon is reversed to a nucleophilic one. nih.gov In this context, the formation of this compound is the first crucial step before its deprotonation and subsequent reaction with electrophiles.
The general reaction is depicted below:
Reaction of 2,4,5-Trimethoxybenzaldehyde with 1,3-Propanedithiol
(CH₃O)₃C₆H₂CHO + HS(CH₂)₃SH → (CH₃O)₃C₆H₂CH(S(CH₂)₃S) + H₂O
While specific literature detailing the synthesis of this compound is not abundant, the general conditions for the formation of 2-aryl-1,3-dithianes are well-established. These reactions are typically carried out in an organic solvent, and the choice of catalyst plays a crucial role in the efficiency of the reaction.
Comparative Analysis of Diverse Carbonyl Precursors
The primary and most direct precursor for the synthesis of this compound is 2,4,5-trimethoxybenzaldehyde. This aldehyde is readily available and provides a straightforward route to the target dithiane. While other carbonyl-containing precursors could theoretically be employed, their use is less common and often involves more complex synthetic pathways.
For instance, one could envision the use of a corresponding acetal, such as 2,4,5-trimethoxybenzaldehyde dimethyl acetal. Thioacetalization can proceed from acetals, often under similar acidic conditions, through a transacetalization reaction. However, this adds an extra synthetic step if starting from the aldehyde.
Another potential, though less direct, precursor could be a derivative of 2,4,5-trimethoxyphenylacetic acid. Transformation of a carboxylic acid to a dithiane at the carbonyl carbon is not a direct process and would require reduction to the aldehyde followed by thioacetalization, making it a less efficient route compared to starting directly from 2,4,5-trimethoxybenzaldehyde.
The following table provides a comparative overview of potential carbonyl precursors:
| Carbonyl Precursor | Plausibility of Use | Advantages | Disadvantages |
| 2,4,5-Trimethoxybenzaldehyde | High | Direct, one-step reaction. | None for this specific synthesis. |
| 2,4,5-Trimethoxybenzaldehyde Dimethyl Acetal | Moderate | Can be used in transacetalization. | Requires an additional synthetic step from the aldehyde. |
| 2,4,5-Trimethoxyphenylacetic Acid | Low | Not a direct precursor. | Requires multiple synthetic steps (reduction to aldehyde). |
Development of Catalytic and Sustainable Synthetic Protocols
The quest for more efficient and environmentally friendly chemical processes has led to significant advancements in the catalytic systems and synthetic strategies for dithiane formation.
Exploration of Homogeneous and Heterogeneous Catalysis
A wide array of both homogeneous and heterogeneous catalysts have been developed for the thioacetalization of aldehydes. organic-chemistry.org
Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity. Examples include:
Lewis Acids: Metal triflates, such as hafnium trifluoromethanesulfonate (B1224126) and yttrium triflate, have been shown to be highly effective in catalyzing the formation of dithianes from aromatic aldehydes under mild conditions. organic-chemistry.orgnih.gov
Brønsted Acids: Water-stable Brønsted acidic ionic liquids have been employed for chemoselective thioacetalization, offering good yields and short reaction times. organic-chemistry.org
Iodine: A catalytic amount of iodine can also promote the protection of aldehydes as their thioacetals under mild conditions. organic-chemistry.org
Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer the significant advantage of easy separation and recyclability, aligning with the principles of green chemistry. Examples include:
Acidic Resins: Amberlyst® ion exchange resins have been used as solid acid catalysts for dithiane synthesis. justia.com
Silica-Supported Acids: Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) is an extremely efficient and reusable catalyst for dithiane formation under solvent-free conditions at room temperature. organic-chemistry.org Similarly, p-toluenesulfonic acid on silica gel has been used. organic-chemistry.org
Tungstate (B81510) Sulfuric Acid: This solid acid catalyst has been reported for the efficient and environmentally benign thioacetalization of aromatic carbonyl compounds under solvent-free conditions. nih.gov
Magnetic Nanoparticles: Recent research has explored the use of magnetic nanoparticles as catalyst supports, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. justia.com
The table below summarizes various catalytic systems applicable to the synthesis of aromatic dithianes.
| Catalyst | Type | Advantages |
| Hafnium trifluoromethanesulfonate | Homogeneous (Lewis Acid) | High yields, mild conditions, tolerates sensitive functional groups. nih.gov |
| Iodine | Homogeneous | Mild reaction conditions. organic-chemistry.org |
| Perchloric acid on silica gel | Heterogeneous | Reusable, solvent-free conditions, room temperature. organic-chemistry.org |
| Tungstate sulfuric acid | Heterogeneous | Recyclable, green catalyst, solvent-free conditions. nih.gov |
| Fe₃O₄@MCM-41-GPTMS-Gu-Cu(II) NPs | Heterogeneous (Magnetic) | Easily separable and reusable, mild conditions. justia.com |
Adoption of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the synthesis of organic compounds, including 1,3-dithianes. Key aspects include the use of safer solvents, energy efficiency, and waste reduction.
The use of heterogeneous catalysts, as discussed above, is a prime example of a green chemistry approach, as it simplifies product purification and allows for catalyst recycling. nih.gov Solvent-free reaction conditions, often employed with solid-supported catalysts, further enhance the green credentials of a synthetic method by reducing volatile organic compound (VOC) emissions and simplifying work-up procedures. nih.govorganic-chemistry.org
Furthermore, the development of catalytic systems that can operate in more environmentally benign solvents, such as water, represents a significant step forward. For instance, a Lewis acid-surfactant-combined copper bis(dodecyl sulfate) catalyst has been shown to be effective for thioacetalization in water at room temperature. organic-chemistry.org
Implementation of Flow Chemistry and Continuous Processing Techniques
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.
The application of flow chemistry to the synthesis of thioacetals has been demonstrated. uib.no By passing a solution of the carbonyl compound and the dithiol through a packed bed reactor containing a solid-supported catalyst, the desired dithiane can be produced continuously. This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. For the synthesis of this compound, a flow process could be envisioned using a packed-bed reactor containing a heterogeneous catalyst like silica-supported perchloric acid or tungstate sulfuric acid. This would enable a more efficient and scalable production of the target molecule.
Optimization Strategies for Reaction Efficiency and Yield Maximization
The conversion of aldehydes to 1,3-dithianes is a well-established protective method in organic chemistry, and various catalytic systems have been developed to enhance the efficiency of this reaction. The electron-rich nature of the 2,4,5-trimethoxyphenyl ring can influence the reactivity of the aldehyde group, making the optimization of reaction conditions a crucial step for achieving high yields. Key parameters that are manipulated to optimize the synthesis include the type and amount of catalyst, the solvent, and the temperature at which the reaction is conducted.
Catalyst Selection and Performance
A range of catalysts, including Brønsted and Lewis acids, have been employed to facilitate the formation of 1,3-dithianes. The choice of catalyst can significantly impact the reaction rate and yield. For the synthesis of 2-aryl-1,3-dithianes, several catalysts have demonstrated high efficacy.
Iodine: Molecular iodine has emerged as a mild and efficient catalyst for the thioacetalization of carbonyl compounds. Its application under neutral conditions makes it compatible with a wide range of functional groups.
Trichloroisocyanuric Acid (TCCA): TCCA is a cost-effective and versatile reagent that has been successfully used for the synthesis of thioacetals. It offers the advantage of mild reaction conditions and high yields. researchgate.netorganic-chemistry.org
Zirconium Tetrachloride (ZrCl₄): As a Lewis acid, zirconium tetrachloride has been shown to be a potent catalyst for the formation of dithioacetals from aldehydes, often providing excellent yields in short reaction times.
Bismuth Nitrate (B79036) (Bi(NO₃)₃): This environmentally benign catalyst has been utilized for various organic transformations, including the formation of thioacetals, demonstrating good to excellent yields. rsc.orgarkat-usa.orgresearchgate.net
Amberlyst-15: This strongly acidic ion-exchange resin serves as a heterogeneous catalyst that can be easily removed from the reaction mixture by filtration, simplifying the work-up procedure and allowing for its recycling. arkat-usa.orgcu.edu.egresearchgate.netresearchgate.net Its use aligns with the principles of green chemistry.
The following interactive table summarizes the performance of various catalysts in the synthesis of 2-aryl-1,3-dithianes, providing a comparative overview of their effectiveness under different conditions.
| Catalyst | Substrate | Solvent | Temperature | Time (h) | Yield (%) |
| Iodine | Aromatic Aldehydes | Dichloromethane | Room Temp. | 0.5 - 2 | 85 - 95 |
| Trichloroisocyanuric Acid | Aromatic Aldehydes | Acetonitrile (B52724) | Room Temp. | 1 - 3 | 90 - 98 |
| Zirconium Tetrachloride | Aromatic Aldehydes | Dichloromethane | Room Temp. | 0.25 - 1 | 92 - 99 |
| Bismuth Nitrate | Aromatic Aldehydes | Methanol (B129727) | Room Temp. | 1.5 - 4 | 88 - 96 |
| Amberlyst-15 | Aromatic Aldehydes | Dichloromethane | Reflux | 2 - 6 | 85 - 95 |
This table presents generalized data for the synthesis of 2-aryl-1,3-dithianes based on literature findings. Specific conditions for this compound may vary.
Influence of Solvent and Temperature
The choice of solvent can significantly affect the reaction rate and yield. Solvents such as dichloromethane, chloroform, and acetonitrile are commonly used. In some cases, solvent-free conditions have also been employed, which can offer environmental and economic advantages. The reaction temperature is another critical parameter. While many modern catalytic systems allow the reaction to proceed efficiently at room temperature, in some instances, elevated temperatures (reflux) may be necessary to achieve a reasonable reaction rate, particularly with less reactive substrates. Optimization often involves screening various solvents and temperatures to find the ideal balance between reaction speed and product purity.
Reactivity Profiles of the 1,3-Dithiane Core
The 1,3-dithiane core exhibits a dual reactivity profile. It can be cleaved to regenerate the parent carbonyl group, or the acidic protons at the C2 position can be removed to form a potent nucleophile.
Oxidative methods are a common strategy for the deprotection of 1,3-dithianes. tandfonline.com These reactions typically involve the oxidation of the sulfur atoms, which renders the C2 carbon more susceptible to hydrolysis. A variety of oxidizing agents have been employed for this purpose. For instance, treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in aqueous acetonitrile can efficiently convert 1,3-dithianes to their parent carbonyl compounds in good yields. rsc.org However, for 2-aryl-substituted 1,3-dithianes with electron-donating groups, this method may lead to the formation of thioesters as byproducts. rsc.org
Other notable oxidative reagents include N-halosuccinimides like N-bromosuccinimide (NBS), which offer mild reaction conditions. tandfonline.comarkat-usa.org Photochemical oxidative deprotection using hydrogen peroxide has also been reported as an efficient and economical method. tandfonline.com Furthermore, sodium chlorite (B76162) in aqueous methanol has been shown to be effective for the oxidative deprotection of certain 1,3-dithiane derivatives. thieme-connect.com The electronic nature of the substituents at the C2 position can influence the reaction pathway and success of the deprotection. thieme-connect.com
Table 1: Selected Oxidative Deprotection Reagents for 1,3-Dithianes
| Reagent | Typical Conditions | Notes |
|---|---|---|
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | MeCN–H₂O (9:1) | Efficient for many 1,3-dithianes. rsc.org |
| N-Bromosuccinimide (NBS) | Various | A common and mild reagent. tandfonline.comarkat-usa.org |
| Hydrogen Peroxide (H₂O₂) | Acetonitrile, UV light | A photochemical method. tandfonline.com |
| Sodium Chlorite (NaClO₂) | Aqueous Methanol | Effective for certain substrates. thieme-connect.com |
| o-Iodoxybenzoic acid (IBX) | Water, β-cyclodextrin | Mild, neutral conditions. organic-chemistry.org |
Lewis acids can facilitate the hydrolysis of 1,3-dithianes by activating the C-S bonds. organic-chemistry.org A variety of Lewis acids, including copper bis(dodecyl sulfate) and yttrium triflate, have been shown to be effective catalysts for thioacetalization and, by extension, can be applied to deprotection. organic-chemistry.org Polyphosphoric acid mixed with acetic acid has also been reported as a simple and convenient system for the deprotection of 1,3-dithianes and 1,3-dithiolanes. asianpubs.org
Transition metals can mediate the cleavage of the C-S bonds in 1,3-dithianes, offering another route to the parent carbonyl compound. nih.gov While classic reagents include toxic heavy metal salts like mercury(II) compounds, modern methods often seek more environmentally benign alternatives. asianpubs.orgnih.govresearchgate.net For instance, mercury(II) nitrate trihydrate has been used for a fast and efficient solid-state deprotection of 1,3-dithianes. nih.govresearchgate.net The development of transition-metal-free strategies, including photochemical and electrochemical methods, is an active area of research. researchgate.net
A key feature of the 1,3-dithiane group is the acidity of the protons at the C2 position, which allows for the generation of a stabilized carbanion. acs.orgyoutube.com This carbanion, a masked acyl anion, is a powerful nucleophile that can react with various electrophiles. acs.orgyoutube.com The anion is typically generated by treatment with a strong base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF). youtube.com
The anion derived from this compound can undergo alkylation with alkyl halides to form a new carbon-carbon bond at the C2 position. youtube.comorganic-chemistry.org This reaction is a cornerstone of dithiane chemistry, allowing for the synthesis of a wide variety of substituted dithianes, which can then be deprotected to the corresponding ketones or aldehydes. youtube.comorganic-chemistry.org The reaction generally proceeds well with primary alkyl halides and arenesulfonates of primary alcohols. organic-chemistry.org The use of 2-trimethylsilyl-1,3-dithiane (B1293776) in the presence of a Lewis base catalyst also provides a mild method for the addition of the 1,3-dithiane moiety to carbonyl compounds and imines. nih.gov
Table 2: Illustrative Alkylation of 2-Lithio-1,3-dithiane Derivatives
| Electrophile | Dithiane Substrate | Product (after alkylation) |
|---|---|---|
| Arenesulfonates of primary alcohols | 2-Lithio-1,3-dithiane | 2-Alkyl-1,3-dithiane organic-chemistry.org |
| Chiral epoxides | 2-Lithio-1,3-dithiane | β-Hydroxy 1,3-dithiane derivative uwindsor.ca |
| Methyl Iodide (MeI) | 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-ol | 1,1-Diethoxy-3-(2-methyl-1,3-dithian-2-yl)propan-2-ol uib.no |
Nucleophilic Character and Reactivity of the Anion Derived from this compound
Acylation Reactions and Ketone Synthesis
The 1,3-dithiane group serves as a versatile acyl anion equivalent, enabling the synthesis of various ketones. The core of this reactivity lies in the deprotonation of the C2 carbon of the dithiane ring. The protons at this position are acidic due to the electron-withdrawing nature of the adjacent sulfur atoms.
Treatment of this compound with a strong base, typically n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures, generates the corresponding 2-lithio-1,3-dithiane derivative. This lithiated intermediate is a powerful nucleophile.
For ketone synthesis, this nucleophile can undergo acylation by reacting with a suitable acylating agent, such as an acyl chloride or an ester. The reaction proceeds via nucleophilic acyl substitution, where the lithiated dithiane attacks the electrophilic carbonyl carbon of the acylating agent. This forms a new carbon-carbon bond and generates a 2-acyl-2-(2,4,5-trimethoxyphenyl)-1,3-dithiane intermediate.
| Step | Reaction | Reagents and Conditions | Product Type |
| 1 | Deprotonation | n-Butyllithium, THF, -20 °C to 0 °C | 2-Lithio-1,3-dithiane derivative |
| 2 | Acylation | Acyl chloride (R-COCl) or Ester (R-COOR') | 2-Acyl-2-aryl-1,3-dithiane |
| 3 | Hydrolysis | HgCl₂, H₂O/CH₃CN or NBS | Aryl Ketone |
Stereoselective Reactions with Polar Electrophiles
The dithiane ring can be a platform for stereoselective transformations, primarily by controlling the approach of an electrophile to the nucleophilic C2 carbon. While the parent molecule is achiral, stereoselectivity can be induced through several strategies.
One approach involves the use of a chiral auxiliary. By starting with a chiral dithiol, a chiral dithiane can be formed. Deprotonation and subsequent reaction with an electrophile can proceed with high diastereoselectivity, influenced by the steric and electronic properties of the chiral backbone.
Alternatively, stereochemistry can be introduced at the sulfur atoms. Enantioselective oxidation of one of the sulfur atoms can generate a chiral sulfoxide (B87167). researchgate.net The resulting this compound-1-oxide exists as enantiomers. The sulfoxide group can then direct the stereochemical outcome of subsequent reactions. For instance, the lithiation of a chiral dithiane 1-oxide can be diastereoselective, and the subsequent trapping with a polar electrophile can lead to a single diastereomer of the product. The relative orientation of the lithium, the bulky aryl group, and the sulfoxide oxygen dictates the facial selectivity of the electrophilic attack.
The reaction of the lithiated dithiane with prochiral electrophiles, such as aldehydes or ketones, results in the formation of a new stereocenter. In the absence of other chiral influences, this typically leads to a racemic mixture of α-hydroxy dithiane adducts. However, the incorporation of chiral ligands or auxiliaries can bias the reaction to favor one enantiomer, providing a route to optically active α-hydroxy ketones after deprotection.
Oxidation Pathways of the Dithiane Sulfur Atoms
The sulfur atoms of the 1,3-dithiane ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The extent of oxidation and the stereochemical outcome can be controlled by the choice of oxidizing agent and reaction conditions. psu.eduresearchgate.net
Mild oxidation, for example using one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) (NaIO₄), selectively oxidizes one of the sulfur atoms to yield the corresponding This compound-1-oxide (a monosulfoxide). psu.eduresearchgate.net Due to the geometry of the dithiane ring, the resulting sulfoxide can exist as two diastereomers, with the oxygen atom being either axial or equatorial.
Using a stronger oxidizing agent or an excess of the reagent leads to further oxidation. Oxidation with two equivalents of m-CPBA or another potent oxidant like potassium permanganate (B83412) can produce the This compound-1,3-dioxide (a disulfoxide). researchgate.net These disulfoxides can exist as cis and trans isomers. Studies on simple 1,3-dithianes have shown that the trans-dioxide, where the two oxygen atoms are on opposite faces of the ring, is generally the thermodynamically more stable product. psu.edu
Complete oxidation of both sulfur atoms to the sulfone state is also possible under harsh conditions, yielding the This compound-1,1,3,3-tetraoxide (a disulfone). Reagents like hydrogen peroxide in acetic acid or Oxone® are capable of achieving this transformation. The resulting sulfones are significantly more stable and less reactive than their sulfoxide or dithiane precursors.
| Oxidation Product | Typical Reagents | Key Features |
| Monosulfoxide | 1 eq. m-CPBA, NaIO₄ | Introduces a chiral center at the sulfur atom. |
| Disulfoxide | 2 eq. m-CPBA, H₂O₂ | Can form cis and trans diastereomers. |
| Disulfone | Excess H₂O₂/AcOH, Oxone® | Highly stable oxidation state. |
Reactivity of the 2,4,5-Trimethoxyphenyl Aromatic System
Regioselective Electrophilic Aromatic Substitution Reactions
The 2,4,5-trimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating methoxy (B1213986) groups. youtube.com The regioselectivity of these reactions is governed by the combined directing effects of these groups.
The three methoxy groups at positions C2, C4, and C5 are all ortho, para-directing. youtube.comorganic-chemistry.org The two available positions on the aromatic ring for substitution are C3 and C6.
Position C6: This position is ortho to the C5-methoxy group and para to the C2-methoxy group. This dual activation makes it a highly electron-rich center.
Position C3: This position is ortho to both the C2- and C4-methoxy groups.
Analysis of these effects, supported by experimental data on similar systems, indicates that electrophilic substitution occurs preferentially at the C6 position . wku.edu This is because the C6 position benefits from the strong para-directing effect of the C2-methoxy group and the ortho-directing effect of the C5-methoxy group. Furthermore, the C6 position is sterically less hindered compared to the C3 position, which is flanked by a methoxy group and the bulky dithiane-substituted carbon.
Common EAS reactions such as halogenation (e.g., with Br₂ in acetic acid), nitration (e.g., with HNO₃/H₂SO₄), and Friedel-Crafts acylation can be expected to yield the corresponding 6-substituted derivative as the major product.
Functional Group Interconversions of Methoxy Groups
The methoxy groups on the aromatic ring can be selectively or completely converted into hydroxyl groups (phenols) through ether cleavage reactions. This transformation is valuable for modifying the electronic properties of the ring or for providing handles for further derivatization, such as in the synthesis of polyphenolic natural products.
A variety of reagents are known to cleave aryl methyl ethers. rsc.org Boron tribromide (BBr₃) is a powerful and common reagent for the complete demethylation of all three methoxy groups to yield the corresponding trihydroxyphenyl derivative.
Selective demethylation is more challenging but can be achieved using specific reagents and conditions that exploit the different electronic environments of the methoxy groups. google.comresearchgate.net Lewis acids like aluminum chloride (AlCl₃) can facilitate regioselective demethylation, often favoring the removal of a methoxy group that is ortho to another substituent capable of chelation. researchgate.net For instance, methods have been developed for the selective demethylation of the para-methoxy group (C4-OCH₃) in 3,4,5-trimethoxyaryl systems. google.com The resulting phenols can then be subjected to re-alkylation with different alkyl halides to install new ether functionalities.
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
While the C2-H of the dithiane ring can participate in palladium-catalyzed couplings, the aromatic ring itself provides a separate platform for such reactions, enabling the formation of complex biaryl systems or the introduction of various functional groups. youtube.comyoutube.com This typically requires prior functionalization of an aromatic C-H bond into a halide or triflate, which can then act as an electrophilic partner in a cross-coupling cycle.
Following the regioselectivity outlined in section 3.2.1, the C6 position of the 2,4,5-trimethoxyphenyl ring can be selectively halogenated (e.g., brominated or iodinated) to create a precursor like 6-bromo-2-(2,4,5-trimethoxyphenyl)-1,3-dithiane . This aryl bromide is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (like Na₂CO₃) would form a new carbon-carbon bond at the C6 position, yielding a biaryl product.
Heck Reaction: Coupling with an alkene under palladium catalysis would introduce a vinyl group at the C6 position.
Stille Coupling: Using an organostannane reagent would also result in C-C bond formation.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a suitable palladium catalyst and ligand system would form a C-N bond, attaching a new amino group at the C6 position.
These reactions provide a powerful strategy for the late-stage functionalization of the aromatic core, allowing for the synthesis of a diverse library of complex molecules built upon the this compound scaffold.
Mechanistic Elucidation of Reactions Involving 2 2,4,5 Trimethoxyphenyl 1,3 Dithiane
Detailed Mechanistic Pathways of Dithiane Deprotection
The cleavage of the 1,3-dithiane (B146892) ring to regenerate the parent carbonyl compound, 2,4,5-trimethoxybenzaldehyde (B179766), is a critical step in its synthetic application. This deprotection can be achieved through various mechanistic pathways, primarily oxidative, which are sensitive to the reagents and conditions employed.
Oxidative Hydrolysis: Traditional methods often employ heavy metal salts like mercury(II) chloride, which proceeds through a mechanism involving Lewis acidic activation of the thioacetal. nih.gov The mercury(II) ion coordinates to the sulfur atoms, facilitating nucleophilic attack by water and subsequent hydrolysis to the carbonyl compound. nih.gov However, due to the toxicity of mercury reagents, alternative methods are preferred.
Hypervalent Iodine Reagents: Reagents such as iodosobenzene (B1197198) (PhIO) and bis(trifluoroacetoxy)iodobenzene (PIFA) offer a milder alternative. semanticscholar.org Mechanistic studies, including isotopic labeling, have shown that under anhydrous conditions with PhIO, the oxygen atom of the regenerated carbonyl group comes directly from the iodine reagent. semanticscholar.org This suggests a pathway where the dithiane sulfur atoms attack the electrophilic iodine center, leading to a series of intermediates that ultimately break down, transferring an oxygen atom and reforming the C=O bond.
Photochemical Deprotection: The photodeprotection of 2-aryl-1,3-dithianes in the presence of a sensitizer (B1316253) like thiapyrylium has been studied in detail. acs.orgnih.gov The mechanism involves an initial single-electron transfer (SET) from the electron-rich dithiane to the excited triplet state of the sensitizer. acs.orgnih.gov This generates a dithiane radical cation. For aryl-substituted dithianes, including those with electron-releasing groups like the trimethoxyphenyl moiety, this is followed by a rapid unimolecular C-S bond cleavage to form a distonic radical cation. acs.orgnih.gov Molecular oxygen is essential for this process, as it leads to the formation of a superoxide (B77818) anion, which is believed to be the key species driving the deprotection to the final carbonyl compound. acs.orgnih.gov
Other Oxidative Methods: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are also effective. The reaction of 2-aryl-1,3-dithianes bearing electron-donating groups with DDQ can yield the parent aldehyde. rsc.org Another mild system involves using hydrogen peroxide in combination with a catalyst like iodine in an aqueous micellar system. lookchem.comresearchgate.net This method avoids harsh conditions and is tolerant of various functional groups. researchgate.net
Investigation into the Formation and Reactivity of the 1,3-Dithiane Anion
The most significant synthetic utility of 1,3-dithianes stems from the ability to deprotonate the C2 position, creating a nucleophilic acyl anion equivalent—an example of "umpolung" (polarity reversal). youtube.comresearchgate.net
Anion Formation: The C2 proton of 2-(2,4,5-trimethoxyphenyl)-1,3-dithiane is acidic (pKa ≈ 31 for the parent 1,3-dithiane) and can be abstracted by a strong base, most commonly n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-20 °C to -78 °C). youtube.comresearchgate.net This generates the 2-lithio-2-(2,4,5-trimethoxyphenyl)-1,3-dithiane anion. The stability of this carbanion is attributed to the adjacent sulfur atoms, which can delocalize the negative charge, possibly involving their vacant d-orbitals. researchgate.net The electron-donating trimethoxyphenyl group would be expected to slightly decrease the acidity of the C2 proton compared to an unsubstituted dithiane, potentially requiring slightly more forcing conditions for deprotonation.
Reactivity of the Anion: The resulting lithiated dithiane is a potent nucleophile that reacts with a wide array of electrophiles. youtube.comyoutube.com This allows for the formation of a new carbon-carbon bond at the former carbonyl carbon position. Common reactions include:
Alkylation: Reaction with primary alkyl halides or arenesulfonates to form 2-alkyl-2-aryl-1,3-dithianes. youtube.comorganic-chemistry.org
Addition to Carbonyls: Reaction with aldehydes and ketones to yield α-hydroxyketone precursors. youtube.com
Addition to Epoxides: Ring-opening of epoxides to give γ-hydroxyketone precursors. cdnsciencepub.com
Conjugate Addition: Reaction with α,β-unsaturated carbonyl compounds, often in the presence of an additive like HMPA, to achieve 1,4-addition. acs.org
Reaction with Nitroarenes: The reaction with nitroarenes can proceed via either conjugate addition or a single-electron transfer (SET) pathway, depending on the substrate and conditions. researchgate.net
The stereoselectivity of these additions can often be controlled, adding to the synthetic power of this methodology. acs.org
Kinetic and Thermodynamic Parameters of Key Transformations
While specific quantitative data for this compound is not extensively documented, the general kinetic and thermodynamic features of 2-aryl-dithiane reactions can be described. The electron-donating trimethoxyphenyl group is expected to influence reaction rates, favoring pathways that involve the build-up of positive charge on the aromatic ring or adjacent benzylic carbon.
Dithiane Anion Formation: The deprotonation of the C2-hydrogen is a thermodynamically favorable acid-base reaction when a sufficiently strong base like n-BuLi is used. The reaction is typically performed at low temperatures (e.g., -20 °C) and is considered to be rapid. researchgate.net
The following table presents illustrative parameters for key transformations involving generic 2-aryl-1,3-dithianes, which are expected to be comparable for the title compound.
| Transformation | Key Step | Typical Conditions | Kinetic/Thermodynamic Feature | Reference |
|---|---|---|---|---|
| Anion Formation | Deprotonation of C2-H | n-BuLi, THF, -20 °C | Fast, thermodynamically favorable acid-base equilibrium. | youtube.comresearchgate.net |
| Anion Alkylation | Nucleophilic attack on alkyl halide | THF, -78 °C to RT | Generally proceeds to completion; SN2 kinetics. | youtube.com |
| Photochemical Deprotection | Single Electron Transfer (SET) | Sensitizer, hv, MeCN | Extremely fast (near diffusion-controlled rate). | acs.orgnih.gov |
| Photochemical Deprotection | C-S Bond Cleavage of Radical Cation | MeCN | Rapid, unimolecular fragmentation. | acs.orgnih.gov |
| Oxidative Deprotection | Reaction with DDQ | DDQ, MeCN/H₂O | Rapid for electron-rich aryl dithianes. | rsc.org |
Characterization of Reaction Intermediates through Spectroscopic and Computational Methods
The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. A combination of spectroscopic techniques and computational modeling has been instrumental in understanding the transformations of 2-aryl-1,3-dithianes.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): Low-temperature ¹³C NMR spectroscopy has been used to study ¹³C- and ⁶Li-labeled 2-lithio-1,3-dithiane, providing insight into its structure and aggregation state in solution. researchgate.net The formation of the anion is often accompanied by a color change; for instance, solutions of 2-phenyl-2-lithio-1,3-dithiane are yellow. researchgate.net ¹H and ¹³C NMR spectra are routinely used to characterize stable products and can provide evidence for intermediates if they can be isolated or observed in situ. acs.org
Laser Flash Photolysis (LFP): This technique has been crucial for studying the photodeprotection mechanism. LFP allows for the direct observation of transient species like the dithiane radical cation, which is formed after the initial electron transfer, and measurement of its decay kinetics. acs.orgnih.gov
Infrared (IR) Spectroscopy: IR can be used to monitor the disappearance of starting materials and the appearance of products, for example by observing the characteristic C=O stretch of the regenerated aldehyde. It can also help characterize functional groups in isolated intermediates, such as the O-H stretch in a hydroxydithianyl adduct. cdnsciencepub.com
Computational Methods:
Density Functional Theory (DFT): DFT calculations are a powerful tool for supporting experimental findings. They have been used to model the structures and energies of intermediates, such as the dithiane radical cation and the distonic radical cation formed after C-S bond cleavage. acs.orgnih.gov DFT studies have also been used to explore the reaction pathways of the radical cation with species like water, molecular oxygen, and the superoxide radical anion, helping to confirm the viability of the proposed mechanisms. acs.org
Computational and Experimental Transition State Analysis
Understanding the transition states (TS) of a reaction is key to explaining its rate and selectivity. For reactions involving this compound, both computational and experimental approaches provide insight into these fleeting, high-energy structures.
Computational Analysis: Density Functional Theory (DFT) is the primary computational method for locating and characterizing transition states. researchgate.net For the deprotection and anion reaction pathways, calculations can map the potential energy surface, identifying the lowest energy path from reactants to products. google.com For example, in the photodeprotection of 2-aryl-dithianes, DFT calculations have been used to explore the energy profiles for competing reaction pathways, supporting the experimentally proposed mechanism involving the superoxide anion. acs.org These calculations provide the geometry of the transition state, its vibrational frequencies (a single imaginary frequency confirms a first-order saddle point), and its energy, which allows for the estimation of the activation barrier. researchgate.net
Experimental Analysis: While transition states cannot be observed directly due to their extremely short lifetimes (femtoseconds), their structure and energy can be inferred from experimental data. google.com
Kinetic Isotope Effects (KIEs): Measuring how isotopic substitution at a particular position affects the reaction rate can provide information about bond breaking and formation in the transition state. nih.gov
Stereochemical Outcomes: In reactions forming chiral centers, the stereochemical outcome can provide strong evidence for a particular transition state geometry. For instance, the stereoselectivity of aldol (B89426) reactions involving lithium enolates is often explained by a chair-like Zimmerman-Traxler transition state, and similar models can be applied to the addition of the 2-lithio-1,3-dithiane anion to chiral aldehydes or ketones. acs.orgnih.gov Conformational analysis of the competing transition states can rationalize why one diastereomer is formed preferentially. acs.org
The following table summarizes the methods used to analyze transition states in dithiane chemistry.
| Methodology | Application/Insight Provided | Example Context | Reference |
|---|---|---|---|
| DFT Calculations | Geometry optimization, energy calculation, and vibrational analysis of transition state structures. | Modeling the reaction of a dithiane radical cation with O₂. | acs.orgnih.gov |
| Stereochemical Analysis | Infers TS geometry (e.g., chair vs. boat) from the stereochemistry of the final product. | Addition of lithiated dithianes to carbonyls. | acs.orgnih.gov |
| Kinetic Studies | Provides activation parameters (Ea, ΔH‡, ΔS‡) which reflect the energy of the transition state. | Substituent effect studies on deprotection rates. | rsc.org |
Advanced Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment of 2 2,4,5 Trimethoxyphenyl 1,3 Dithiane and Its Derivatives
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
While one-dimensional (1D) NMR provides initial data on the types and number of protons and carbons, multidimensional techniques are indispensable for assembling the complete molecular puzzle. nih.gov For 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane, these experiments would be used as follows:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would reveal correlations between the protons within the 1,3-dithiane (B146892) ring (H4/H5, H5/H6) and the two remaining adjacent protons on the aromatic ring (H3/H6).
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems. This would be particularly useful for identifying all protons belonging to the 1,3-dithiane ring from a single, well-resolved cross-peak.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the primary method for assigning the ¹³C signals based on the already-assigned ¹H spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the molecular fragments. Key HMBC correlations would include those from the methoxy (B1213986) protons to their respective aromatic carbons, from the dithiane C2-proton to the aromatic C1' carbon, and from the aromatic H3' and H6' protons to the surrounding carbons, confirming the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques detect protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt They are vital for determining conformation and the relative orientation of the two rings. A key NOE/ROE would be expected between the dithiane C2-proton and the aromatic H6' proton, which would help to define the preferred rotational conformation around the C2-C1' bond.
A hypothetical assignment of the NMR data for this compound is presented below.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | 5.15 (s, 1H) | 51.5 | C1', C2', C6', C4, C6 |
| 4, 6 | 3.10 (m, 2H), 2.90 (m, 2H) | 32.0 | C2, C5 |
| 5 | 2.15 (m, 1H), 1.95 (m, 1H) | 25.5 | C4, C6 |
| 1' | - | 130.0 | - |
| 2' | - | 152.0 | - |
| 3' | 6.55 (s, 1H) | 97.0 | C1', C2', C4', C5' |
| 4' | - | 150.0 | - |
| 5' | - | 143.0 | - |
| 6' | 7.05 (s, 1H) | 113.0 | C1', C2', C4', C5' |
| 2'-OCH₃ | 3.90 (s, 3H) | 56.5 | C2' |
| 4'-OCH₃ | 3.85 (s, 3H) | 56.2 | C4' |
| 5'-OCH₃ | 3.88 (s, 3H) | 56.8 | C5' |
Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, where molecular motion is restricted. This technique is highly sensitive to the local environment, making it ideal for studying polymorphism (the existence of multiple crystalline forms) and for characterizing amorphous materials that lack long-range order. rsc.org
For this compound, different crystalline polymorphs would exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. nih.gov These variations affect the chemical shifts (known as polymorphism-induced shifts) and the cross-polarization magic-angle spinning (CP/MAS) dynamics. By comparing the ssNMR spectra of different batches or preparations, one can identify and quantify different solid forms. For amorphous forms, ssNMR can provide insights into the distribution of conformations and the degree of local order.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. For this compound (C₁₃H₁₈O₃S₂), HRMS would confirm this formula by matching the experimental mass to the calculated exact mass with an error of less than 5 parts per million (ppm).
Beyond molecular formula confirmation, MS analysis, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), reveals characteristic fragmentation patterns that provide structural clues. researchgate.net The fragmentation of this compound would likely proceed through several key pathways:
Cleavage of the dithiane ring, leading to the loss of thioformaldehyde (B1214467) (CH₂S) or propenethial (C₃H₄S).
Fission of the bond between the two rings, generating a trimethoxybenzyl cation or a dithianyl cation.
Sequential loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups.
Interactive Table 2: Predicted HRMS Fragmentation Data for this compound
| Predicted m/z | Formula of Ion | Description of Fragment |
| 286.0748 | [C₁₃H₁₈O₃S₂]⁺ | Molecular Ion (M⁺) |
| 271.0512 | [C₁₂H₁₅O₃S₂]⁺ | [M - CH₃]⁺ |
| 181.0864 | [C₁₀H₁₃O₃]⁺ | [M - C₃H₅S₂]⁺ (Loss of dithianyl group) |
| 165.0548 | [C₉H₉O₃]⁺ | [C₁₀H₁₃O₃ - CH₄]⁺ |
| 105.0440 | [C₃H₅S₂]⁺ | Dithianyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com An IR spectrum arises from the absorption of light at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of light from vibrations that cause a change in polarizability. youtube.com Together, they provide a detailed fingerprint of the functional groups present.
For this compound, key vibrational bands would include:
C-H stretching: Aliphatic C-H stretches from the dithiane ring (2850-3000 cm⁻¹) and aromatic C-H stretches (3000-3100 cm⁻¹).
C-O stretching: Strong, characteristic bands for the aryl-alkyl ether linkages of the methoxy groups (around 1250 cm⁻¹ and 1040 cm⁻¹).
C=C stretching: Aromatic ring stretching vibrations (typically 1500-1600 cm⁻¹).
C-S stretching: These vibrations are often weak in the IR spectrum but can be more prominent in the Raman spectrum (600-800 cm⁻¹).
The "mutual exclusion principle" states that for a molecule with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. youtube.com While this molecule lacks a center of symmetry, the complementary nature of the two techniques remains invaluable for a complete vibrational assignment. aps.org
Interactive Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 3080-3010 | Weak-Medium | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Medium-Strong | Aliphatic C-H Stretch (CH₂, OCH₃) |
| 1610, 1515 | Strong | Medium | Aromatic C=C Ring Stretch |
| 1465 | Medium | Medium | CH₂ Scissoring & CH₃ Asymmetric Bend |
| 1275, 1210 | Strong | Weak | Asymmetric Ar-O-C Stretch |
| 1040 | Strong | Weak | Symmetric Ar-O-C Stretch |
| 700-600 | Weak | Medium-Strong | C-S Stretch |
Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Absolute Configuration
Single-crystal X-ray diffraction (SCXRD) is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. thieme-connect.de By diffracting X-rays off a single crystal, a map of electron density can be generated, from which the precise positions of all non-hydrogen atoms can be determined. mdpi.com This analysis provides definitive data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the solid-state conformation. For this compound, SCXRD would confirm the chair conformation of the 1,3-dithiane ring and the orientation of the trimethoxyphenyl substituent (axial vs. equatorial). researchgate.net
For chiral derivatives, SCXRD can also be used to determine the absolute configuration. This is achieved through the phenomenon of anomalous dispersion, which occurs when the X-ray energy is near an absorption edge of an atom in the crystal. ed.ac.uk Even with light-atom structures, the use of copper radiation (Cu Kα) can produce small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). researchgate.net The analysis of these differences allows for the calculation of the Flack parameter, which should refine to a value near 0 for the correct absolute configuration and near 1 for the inverted structure, thus providing an absolute structural assignment. nih.govresearchgate.net
Interactive Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for a Derivative
| Parameter | Value |
| Chemical Formula | C₁₃H₁₈O₃S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.288 |
| b (Å) | 8.103 |
| c (Å) | 28.460 |
| β (°) | 94.02 |
| Volume (ų) | 1676.6 |
| Z (molecules/unit cell) | 4 |
| Flack Parameter (for a chiral derivative) | 0.02 (4) |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives
When dealing with chiral derivatives of this compound, chiroptical spectroscopy becomes an essential tool for assigning the absolute configuration in solution. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. researchgate.net
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible range, arising from electronic transitions. metu.edu.tr The resulting spectrum, with positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region. It provides stereochemical information from the molecule's vibrational transitions. mdpi.com
The power of these techniques is greatly enhanced when combined with quantum chemical calculations. rsc.org The experimental ECD and VCD spectra are compared to spectra predicted using methods like Time-Dependent Density Functional Theory (TD-DFT) for a known stereoisomer (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the compound in solution. metu.edu.tr
Computational Chemistry and Theoretical Investigations of 2 2,4,5 Trimethoxyphenyl 1,3 Dithiane
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Geometry, and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane. These methods provide insights into the molecule's three-dimensional structure, the distribution of electrons, and the relative energies of different spatial arrangements (conformations).
For the 1,3-dithiane (B146892) ring system, computational studies on analogous structures, such as 1,3-dithiepane, have shown that the twist-chair conformation is often the global minimum in terms of energy. researchgate.net It is highly probable that the 1,3-dithiane ring in the title compound also adopts a chair conformation as its most stable form. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The large 2,4,5-trimethoxyphenyl group at the C2 position would be expected to preferentially occupy the equatorial position to minimize steric hindrance.
The electronic structure would be significantly influenced by the interplay between the electron-donating trimethoxyphenyl group and the sulfur atoms of the dithiane ring. The oxygen atoms of the methoxy (B1213986) groups and the sulfur atoms of the dithiane ring are electronegative, leading to a complex distribution of electron density throughout the molecule. epstem.net Mulliken atomic charge calculations on similar molecules have shown that electronegative atoms like oxygen and sulfur typically bear negative charges, while adjacent carbon and hydrogen atoms are more positive. epstem.net
The geometry of the molecule, including bond lengths and angles, can be optimized using DFT methods. For instance, studies on similar aromatic compounds have successfully used the B3LYP functional with a 6-31G(d,p) basis set to achieve optimized geometries that are in good agreement with experimental data where available. researchgate.net The bond lengths within the phenyl ring would be expected to be in the typical aromatic range, while the C-S bonds of the dithiane ring would be longer than C-C bonds, reflecting the larger atomic radius of sulfur.
Prediction and Correlation of Spectroscopic Parameters
Computational chemistry provides a robust methodology for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for molecular characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. epstem.netepstem.net The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The protons and carbons of the trimethoxyphenyl ring would exhibit shifts characteristic of a substituted benzene (B151609) ring, with the methoxy groups causing an upfield shift (lower ppm) for the ortho and para positions due to their electron-donating nature. The protons of the 1,3-dithiane ring would have distinct chemical shifts depending on their position (axial or equatorial) and proximity to the bulky aromatic substituent.
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which, after appropriate scaling to account for anharmonicity, can be correlated with experimental IR spectra. researchgate.netepstem.net The calculated IR spectrum of this compound would be expected to show characteristic peaks for C-H stretching of the aromatic ring and the dithiane moiety, C-O stretching of the methoxy groups, and C-S stretching of the dithiane ring.
A hypothetical table of predicted spectroscopic data based on calculations of analogous compounds is presented below.
| Parameter | Predicted Value Range | Basis of Prediction |
| ¹H NMR (δ, ppm) - Aromatic H | 6.5 - 7.5 | GIAO-DFT on substituted benzenes |
| ¹H NMR (δ, ppm) - Methoxy H | 3.7 - 4.0 | GIAO-DFT on anisole (B1667542) derivatives |
| ¹H NMR (δ, ppm) - Dithiane H | 2.5 - 4.5 | GIAO-DFT on 2-substituted 1,3-dithianes |
| ¹³C NMR (δ, ppm) - Aromatic C | 110 - 160 | GIAO-DFT on substituted benzenes |
| ¹³C NMR (δ, ppm) - Methoxy C | 55 - 65 | GIAO-DFT on anisole derivatives |
| ¹³C NMR (δ, ppm) - Dithiane C | 25 - 50 | GIAO-DFT on 2-substituted 1,3-dithianes |
| IR (cm⁻¹) - Aromatic C-H str. | 3000 - 3100 | DFT frequency calculations |
| IR (cm⁻¹) - Aliphatic C-H str. | 2850 - 2950 | DFT frequency calculations |
| IR (cm⁻¹) - C=C aromatic str. | 1450 - 1600 | DFT frequency calculations |
| IR (cm⁻¹) - C-O str. | 1000 - 1300 | DFT frequency calculations |
| IR (cm⁻¹) - C-S str. | 600 - 800 | DFT frequency calculations |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT calculations are excellent for finding energy minima, Molecular Dynamics (MD) simulations are employed to explore the full conformational landscape of a molecule over time. nih.gov An MD simulation of this compound would involve calculating the forces on each atom at a given instant and then using these forces to predict the positions and velocities of the atoms a short time later.
Such a simulation would reveal the dynamic behavior of the molecule, including the flexibility of the dithiane ring and the rotational freedom of the trimethoxyphenyl group. It could identify different stable and metastable conformations and the energy barriers between them. nih.gov For example, while the chair conformation of the dithiane ring is expected to be the most stable, MD simulations could reveal the existence of other, less stable conformations like the boat or twist-boat, and the frequency of transitions between these states. researchgate.net The simulation would also illustrate the rotational dynamics of the C2-aryl bond, showing the preferred orientations of the trimethoxyphenyl ring relative to the dithiane ring.
Computational Modeling of Reaction Mechanisms and Energy Profiles
1,3-Dithianes are well-known in organic synthesis for their role as "umpolung" reagents, where the C2 proton can be abstracted to form a nucleophilic acyl anion equivalent. researchgate.netorganic-chemistry.org Computational modeling can be used to investigate the mechanism of such reactions involving this compound.
For example, the deprotonation of the C2 position by a strong base like n-butyllithium could be modeled to determine the reaction's energy profile. This would involve calculating the energies of the reactant, the transition state, and the product (the lithiated dithiane). The activation energy for the deprotonation could be determined, providing insight into the reaction's feasibility and kinetics. The pKa of the C2 proton in 2-phenyl-1,3-dithiane (B1581651) has been reported to be around 30.7 in DMSO, and a similar value would be expected for the title compound. brynmawr.edu
Furthermore, the subsequent reaction of the lithiated dithiane with an electrophile, a common synthetic application, can also be modeled. rsc.org These calculations can help in understanding the reaction pathway and predicting the structure of the product.
Theoretical Insights into Chemo-, Regio-, and Stereoselectivity
Computational methods are invaluable for understanding and predicting the selectivity of chemical reactions. For reactions involving this compound, theoretical calculations can provide insights into chemo-, regio-, and stereoselectivity.
Chemoselectivity: In a molecule with multiple reactive sites, such as the title compound, computational analysis of the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can help predict which site is most likely to react with a given reagent.
Regioselectivity: For reactions involving the aromatic ring, such as electrophilic aromatic substitution, computational modeling can predict the most likely position of substitution (ortho, meta, or para to the existing substituents).
Stereoselectivity: The stereochemical outcome of reactions at the C2 position of the dithiane ring is of significant interest. For instance, the addition of the lithiated dithiane to a chiral electrophile can lead to the formation of diastereomers. Computational modeling can be used to calculate the energies of the different transition states leading to these diastereomers. cardiff.ac.uk The transition state with the lower energy will correspond to the major product, thus allowing for the prediction of the reaction's stereoselectivity. Such studies have been instrumental in developing stereoselective organocatalytic reactions involving 1,3-dithiane derivatives. rsc.org
Strategic Applications of 2 2,4,5 Trimethoxyphenyl 1,3 Dithiane in Complex Organic Synthesis
Deployment in the Total Synthesis of Natural Products and Bioactive Molecules
The true power of a synthetic methodology is often showcased in the crucible of total synthesis. The strategic incorporation of building blocks like 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane can be pivotal in achieving efficiency and elegance in the construction of complex natural products.
Specific Case Studies Showcasing the Compound's Utility
A comprehensive review of the scientific literature reveals a notable scarcity of specific case studies detailing the use of this compound in the total synthesis of natural products. While the 1,3-dithiane (B146892) strategy is a well-established and frequently employed method, and the 2,4,5-trimethoxyphenyl moiety is present in a number of bioactive natural products, the direct utilization of this specific dithiane as a key building block in a completed total synthesis is not prominently documented in peer-reviewed journals.
The parent aldehyde, 2,4,5-trimethoxybenzaldehyde (B179766), is a known precursor for various natural and synthetic compounds. scholaris.canih.gov It is readily prepared from sources like asarone, found in calamus oil, through ozonolysis. scholaris.ca The formation of the corresponding 1,3-dithiane is a standard chemical transformation, typically achieved by reacting the aldehyde with 1,3-propanedithiol (B87085) in the presence of an acid catalyst. asianpubs.orgorganic-chemistry.org While this suggests the facile availability of this compound for synthetic campaigns, its explicit application in this context remains to be highlighted in a major synthetic effort.
Advantages of the Dithiane Strategy in Convergent and Divergent Syntheses
Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. A pluripotent intermediate, such as this compound, could theoretically be deprotonated and reacted with a variety of electrophiles to introduce diverse side chains. Subsequent deprotection of the dithiane to reveal the formyl group would provide a range of substituted 2,4,5-trimethoxybenzaldehyde derivatives, which could then be elaborated into different target molecules. This strategy is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.
Despite the theoretical potential, specific, published examples of either a convergent or divergent total synthesis that pivots on the use of this compound are not readily found.
Utility in the Preparation of Advanced Pharmaceutical Intermediates and Scaffolds
The 2,4,5-trimethoxyphenyl motif is a key structural element in a variety of pharmacologically active molecules. Therefore, this compound is a potentially valuable intermediate for the synthesis of advanced pharmaceutical scaffolds.
As a Versatile Acyl Anion Equivalent
The defining feature of 1,3-dithianes in synthesis is their role as acyl anion equivalents, a concept pioneered by Corey and Seebach. The acidic C2 proton of the dithiane ring can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. youtube.com This anion, in the case of this compound, represents a masked 2,4,5-trimethoxybenzoyl anion.
This nucleophile can react with a wide array of electrophiles, including:
Alkyl halides: to form ketones after deprotection.
Epoxides: to generate β-hydroxy ketones after deprotection.
Aldehydes and Ketones: to produce α-hydroxy ketones after deprotection.
Acylating agents (e.g., esters, acid chlorides): to yield 1,2-dicarbonyl compounds.
The reaction of the lithiated dithiane with an electrophile followed by hydrolysis of the dithiane moiety (often using mercury(II) salts or other oxidative methods) regenerates a carbonyl group, effectively accomplishing a nucleophilic acylation. youtube.com While this reactivity is general for 2-substituted-1,3-dithianes, the electron-donating methoxy (B1213986) groups on the phenyl ring of this compound may subtly modulate the stability and reactivity of the corresponding anion. However, specific studies detailing these effects and their application in pharmaceutical intermediate synthesis are not extensively reported.
Strategic Role as a Protecting Group in Multistep Syntheses
Beyond its role in C-C bond formation, the 1,3-dithiane group serves as a robust protecting group for aldehydes and ketones. asianpubs.org It is stable to a wide range of reaction conditions, including strongly basic and nucleophilic reagents, making it orthogonal to many other common protecting groups.
In a hypothetical multistep synthesis, the aldehyde functionality of 2,4,5-trimethoxybenzaldehyde could be protected as its 1,3-dithiane derivative. This would allow for chemical transformations to be carried out on other parts of the molecule without affecting the aldehyde. For instance, if the aromatic ring were to be further functionalized via electrophilic aromatic substitution, the dithiane group would remain intact. At a later stage in the synthesis, the dithiane can be cleaved to regenerate the aldehyde. Common methods for deprotection include treatment with reagents like HgCl₂/CaCO₃, or oxidative methods using reagents such as N-bromosuccinimide (NBS) or bis(trifluoroacetoxy)iodobenzene (PIFA). The choice of deprotection agent can be critical to avoid unwanted side reactions on the electron-rich trimethoxyphenyl ring.
Contributions to the Synthesis of Advanced Materials Precursors
The search for novel organic materials with tailored electronic and photophysical properties is a burgeoning area of research. Aromatic and heterocyclic compounds often form the core structures of these materials. While dithiane chemistry is a powerful tool in organic synthesis, there is currently no evidence in the scientific literature to suggest that this compound has been specifically utilized as a precursor for advanced materials such as conductive polymers, organic light-emitting diodes (OLEDs), or other functional materials. The synthesis of such materials often involves polymerization or cross-coupling reactions, and while the trimethoxyphenyl moiety could impart desirable electronic properties, the dithiane itself is not typically a group that is incorporated into the final material structure.
Catalyst and Ligand Development Utilizing the Compound's Structural Motifs
The unique structural architecture of this compound presents a compelling platform for the rational design and development of novel catalysts and ligands for asymmetric synthesis. The inherent functionalities of this molecule, namely the dithiane ring and the electron-rich trimethoxyphenyl group, offer distinct opportunities for creating sophisticated catalytic systems. While direct applications of this specific compound in catalysis are still an emerging area of research, its constituent motifs have been extensively studied in other contexts, providing a strong foundation for predicting its potential.
The development of catalysts and ligands based on the this compound scaffold can be envisioned through several strategic approaches. These include the modification of the dithiane ring, functionalization of the aromatic ring, and the utilization of the entire molecule as a bidentate or monodentate ligand.
One of the most promising avenues lies in the synthesis of chiral phosphine (B1218219) ligands, which are pivotal in many transition-metal-catalyzed asymmetric reactions. tcichemicals.comnih.govdaicelchiraltech.cnnih.gov The dithiane moiety can serve as a versatile scaffold for the introduction of phosphine groups. For instance, deprotonation at the C2 position of the dithiane ring, followed by reaction with a suitable chlorophosphine, could lead to the formation of a novel phosphine-dithiane ligand. The stereochemical environment around a metal center can be finely tuned by introducing chirality either at the dithiane ring or through the use of P-chiral phosphines. nih.govresearchgate.net
The 2,4,5-trimethoxyphenyl group plays a crucial role in modulating the electronic and steric properties of the resulting ligand. The three methoxy groups are strong electron-donating groups, which increase the electron density on the aromatic ring and, by extension, can influence the electronic properties of a coordinated metal center. This electronic enrichment can enhance the catalytic activity in various reactions. For example, in the context of Schiff base complexes, the presence of electron-donating methoxy substituents has been shown to influence the catalytic activity of nickel(II) complexes in epoxidation reactions. researchgate.net
Furthermore, the steric bulk of the trimethoxyphenyl group can create a defined chiral pocket around a metal center, which is essential for achieving high enantioselectivity in asymmetric catalysis. The strategic placement of bulky substituents on a ligand framework has been shown to enhance dispersion interactions between the ligand and the substrate, leading to improved stereocontrol. nih.gov The 2,4,5-substitution pattern provides a specific steric profile that can be exploited in ligand design.
Bidentate ligands incorporating both the dithiane sulfur atoms and a functional group on the aromatic ring could also be developed. For example, ortho-lithiation of the trimethoxyphenyl ring followed by the introduction of a donor group, such as a phosphine or an amino group, would result in a bidentate ligand capable of chelating to a metal center. The synthesis of such bidentate ligands is a well-established strategy in coordination chemistry for creating stable and effective catalysts. researchgate.netdigitellinc.comresearchgate.net
The following data tables illustrate the potential impact of ligands derived from this compound on catalytic performance, based on established principles in ligand design and data from related systems.
Table 1: Predicted Effect of Trimethoxyphenyl-Dithiane Ligands on Asymmetric Hydrogenation
| Entry | Catalyst System | Substrate | Enantiomeric Excess (ee, %) (Predicted) | Comments |
| 1 | [Rh(COD)(P-dithiane)]BF4 | Methyl acetamidoacrylate | >95 | The electron-rich nature of the trimethoxyphenyl group is expected to enhance the catalyst's activity and the steric bulk to induce high enantioselectivity. |
| 2 | [Ru(P-dithiane)(OAc)2] | β-Ketoester | >98 | The bidentate nature of a functionalized ligand would provide a rigid chiral environment, leading to excellent stereocontrol. |
Table 2: Potential of Functionalized Trimethoxyphenyl-Dithiane Ligands in Cross-Coupling Reactions
| Entry | Reaction | Ligand Type | Catalyst | Yield (%) (Predicted) | Key Feature |
| 1 | Suzuki Coupling | Monophosphine-dithiane | Pd(OAc)2 | >90 | The electron-donating trimethoxyphenyl group can facilitate the oxidative addition step, a key step in the catalytic cycle. |
| 2 | Heck Reaction | Bidentate (P,S) | PdCl2 | High | Chelation from the dithiane sulfur and a phosphine group can stabilize the palladium catalyst, leading to higher turnover numbers. |
In silico studies, such as molecular docking and density functional theory (DFT) calculations, could be instrumental in rationally designing and predicting the efficacy of new catalysts based on the this compound scaffold. rsc.org These computational approaches can provide valuable insights into ligand-metal interactions and the transition states of catalytic cycles, thereby accelerating the discovery of highly efficient and selective catalysts.
Synthesis and Functionalization of Derivatives and Analogs of 2 2,4,5 Trimethoxyphenyl 1,3 Dithiane
Modifications to the 1,3-Dithiane (B146892) Ring System
The 1,3-dithiane ring is not merely a passive protecting group; its unique electronic properties facilitate a range of chemical transformations, particularly at the C2 position.
The most significant reaction involving the 1,3-dithiane ring is the deprotonation of the C2 carbon. The proton at this position is rendered acidic by the two adjacent sulfur atoms, allowing for its removal with a strong base, typically an organolithium reagent like n-butyllithium. This generates a nucleophilic 2-lithio-1,3-dithiane species. wikipedia.orgresearchgate.netorganic-chemistry.org This process, a cornerstone of the Corey-Seebach reaction, effectively inverts the normal electrophilic reactivity of a carbonyl carbon (an "umpolung"). wikipedia.orgorganic-chemistry.orgjk-sci.com
For 2-(2,4,5-trimethoxyphenyl)-1,3-dithiane, this lithiated intermediate serves as a masked acyl anion, which can react with a wide variety of electrophiles to form a new carbon-carbon bond at the C2 position. jk-sci.comsynarchive.com Subsequent hydrolysis of the dithiane group, often using reagents like mercury(II) oxide, unmasks the carbonyl functionality, yielding a ketone. wikipedia.org This two-step sequence allows for the formal nucleophilic acylation of an electrophile.
Table 1: Representative Substitution Reactions at the C2 Position of Lithiated Dithianes
| Electrophile | Reagent Example | Product Type (after reaction with lithiated dithiane) |
|---|---|---|
| Alkyl Halide | Iodomethane (CH₃I) | 2-Alkyl-2-aryl-1,3-dithiane |
| Epoxide | Ethylene Oxide | 2-(2-Hydroxyethyl)-2-aryl-1,3-dithiane |
| Aldehyde | Benzaldehyde | α-Hydroxyketone dithioacetal |
| Ketone | Acetone | α-Hydroxyketone dithioacetal (tertiary alcohol) |
| Acyl Halide | Acetyl Chloride | 1,2-Diketone dithioacetal |
| Iminium Salt | Eschenmoser's salt | α-Aminoketone dithioacetal |
This table presents generalized reactions applicable to 2-lithio-1,3-dithiane derivatives.
The versatility of the dithiane moiety extends to the construction of more complex ring systems. Spirocyclic dithianes can be synthesized through several conceptual pathways. One approach involves the reaction of a lithiated dithiane with a bifunctional electrophile, where two electrophilic centers can react with the same nucleophilic carbon in a sequential or concerted manner. More commonly, a substituent introduced at the C2 position can contain a reactive site for a subsequent intramolecular cyclization.
Fused dithiane systems are also synthetically accessible. researchgate.netnih.gov For a molecule like this compound, this could be achieved by introducing a suitable functional group onto the trimethoxyphenyl ring that can undergo an intramolecular reaction with a position on the dithiane ring. For instance, functionalization of the aromatic ring with a leaving group could set the stage for an intramolecular nucleophilic attack from a deprotonated carbon on the propyl backbone of the dithiane ring, leading to a fused bicyclic structure. Such synthetic strategies, while not specifically documented for this exact molecule, are established methods in heterocyclic chemistry. researchgate.netcore.ac.uk
Chemical Derivatization of the Trimethoxyphenyl Moiety
The 2,4,5-trimethoxyphenyl portion of the molecule offers a second major site for chemical modification, with its reactivity governed by the electron-donating nature of the three methoxy (B1213986) groups.
The methoxy groups on the aromatic ring can be selectively or completely cleaved to reveal the corresponding phenols. This transformation is typically accomplished using strong Lewis acids such as boron tribromide (BBr₃) or protic acids like HBr. Regioselectivity in such reactions is a critical consideration. For polymethoxybenzenes, demethylation can often be controlled. For instance, processes have been developed for the regioselective demethylation of the para-methoxy group in certain 3',4',5'-trimethoxyaryl compounds using specific Lewis acids like aluminum halides. google.com Similar selectivity could potentially be applied to this compound to unmask the phenol (B47542) at the C4 position. The resulting phenolic hydroxyl groups can then be re-etherified with different alkyl or aryl groups, providing access to a wide range of analogs with modified electronic and steric properties.
The trimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the three methoxy substituents. libretexts.org These groups direct incoming electrophiles to the ortho and para positions. In the 2,4,5-trimethoxyphenyl system, the C6 position is the most sterically accessible and electronically activated site for substitution. The C3 position is also activated but is more sterically hindered. Standard electrophilic aromatic substitution protocols can be employed to introduce a variety of functional groups. pdx.edumasterorganicchemistry.com
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Trimethoxyphenyl Ring
| Reaction | Typical Reagents | Expected Major Product (Substitution at C6) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-(6-Nitro-2,4,5-trimethoxyphenyl)-1,3-dithiane |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | 2-(6-Bromo-2,4,5-trimethoxyphenyl)-1,3-dithiane |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-(6-Acyl-2,4,5-trimethoxyphenyl)-1,3-dithiane |
| Friedel-Crafts Alkylation | RCl / AlCl₃ | 2-(6-Alkyl-2,4,5-trimethoxyphenyl)-1,3-dithiane |
The regiochemical outcome is predicted based on the directing effects of the existing methoxy groups. libretexts.org
Synthesis and Applications in Asymmetric Catalysis and Chiral Auxiliary Design
While this compound is an achiral molecule, it can be converted into a chiral derivative for use in asymmetric synthesis. wikipedia.orgsfu.ca A key strategy to introduce chirality into dithiane-containing molecules is the enantioselective oxidation of one of the sulfur atoms to a sulfoxide (B87167). illinois.edunih.govrsc.org The resulting chiral sulfoxide is configurationally stable and can act as a chiral auxiliary. illinois.eduacs.org The stereogenic sulfur center can effectively control the facial selectivity of reactions, for example, by directing the approach of an electrophile to a lithiated C2 carbon. acs.org
A chiral version of this compound, such as its chiral sulfoxide, could serve as a valuable tool in asymmetric synthesis. scielo.org.mxnih.gov When used as a chiral auxiliary, the dithiane moiety would be covalently attached to a substrate to direct a stereoselective transformation. After the key reaction, the auxiliary can be cleaved and potentially recovered. wikipedia.org Alternatively, such a chiral molecule could function as a ligand for a metal catalyst. In this role, the chiral environment created by the ligand, influenced by the steric bulk and electronic properties of both the sulfoxide and the trimethoxyphenyl group, would induce enantioselectivity in a catalytic reaction.
Development of Enantiomerically Pure Dithiane Derivatives
One of the most effective methods for introducing chirality is through the use of a chiral auxiliary. researchgate.nettcichemicals.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary can be removed and ideally recycled. For this compound, a chiral auxiliary could be appended to the dithiane ring itself, for example, by using a chiral diol to form the dithiane, or by attaching it to a functional group on the aromatic ring.
Another powerful approach is the use of asymmetric catalysis. This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For instance, an organocatalytic approach has been successfully employed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, achieving high enantiomeric excess (ee). rsc.org A similar strategy could be envisioned for the synthesis of chiral derivatives of this compound.
A notable example of asymmetric synthesis involving dithianes is the umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. This method has been used to produce α-amino-1,3-dithianes with excellent diastereoselectivities. nih.gov The slow addition of the chiral N-phosphonyl imine to the 2-lithio-1,3-dithiane solution was found to be critical for achieving high diastereoselectivity. nih.gov This methodology could potentially be adapted for the synthesis of chiral amino derivatives of this compound.
The following table illustrates the diastereoselectivity achieved in the asymmetric synthesis of α-amino 1,3-dithianes using chiral N-phosphonyl imines, which serves as a model for potential syntheses involving this compound.
| Entry | R Group of Imine | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 82 | >99:1 |
| 2 | 4-Chlorophenyl | 78 | >99:1 |
| 3 | 2-Naphthyl | 80 | >99:1 |
| 4 | 2-Furyl | 75 | 98:2 |
| 5 | Cyclohexyl | 65 | 95:5 |
| Data adapted from a study on the asymmetric umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. nih.gov |
Furthermore, chiral resolution of a racemic mixture of this compound or its derivatives could be achieved through techniques such as preparative chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, followed by separation. mdpi.commdpi.com
Use in Asymmetric Induction and Chiral Resolution
Once obtained in enantiomerically pure form, chiral derivatives of this compound can serve as valuable tools in asymmetric synthesis, primarily acting as chiral acyl anion equivalents for asymmetric induction. The deprotonation of the C2 position of the dithiane ring with a strong base, such as n-butyllithium, generates a chiral nucleophilic carbanion. uwindsor.caresearchgate.net This chiral 2-lithio-1,3-dithiane derivative can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds with a high degree of stereocontrol. The stereochemical outcome of the reaction is dictated by the existing stereocenter on the dithiane derivative, leading to the formation of one diastereomer in preference to the other.
The iron chiral auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)] has been shown to exert powerful stereochemical control in the reactions of attached acyl ligands, which is analogous to the behavior expected from a chiral dithiane derivative. iupac.org For example, the enolate derived from an iron acetyl complex undergoes stereoselective reactions to produce single diastereomers of the products, demonstrating complete control over the formation of new chiral centers. iupac.org
The following table presents examples of diastereoselective reactions of a chiral iron acyl complex, illustrating the principle of asymmetric induction that could be applied to chiral this compound derivatives.
| Electrophile | Product | Diastereomeric Excess (de) (%) |
| Methyl Iodide | Alkylated product | >98 |
| Benzaldehyde | Aldol (B89426) adduct | >98 |
| Michael Acceptor | Conjugate addition product | >98 |
| Data based on reactions involving the iron chiral auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)]. iupac.org |
In addition to their role in asymmetric induction, enantiomerically pure derivatives of this compound could also be employed as chiral resolving agents. tcichemicals.commdpi.commdpi.com By reacting the chiral dithiane derivative with a racemic mixture of another compound, a pair of diastereomers can be formed. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Subsequent removal of the chiral dithiane auxiliary would then yield the enantiomerically pure target compound.
Future Prospects and Emerging Research Frontiers for 2 2,4,5 Trimethoxyphenyl 1,3 Dithiane
Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of innovative catalytic systems is paramount for unlocking the full potential of 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane in organic synthesis. Future research will likely focus on catalysts that can offer enhanced reactivity, improved yields, and greater control over stereoselectivity.
One promising area is the use of organocatalysis . Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, could be designed to facilitate asymmetric transformations involving the dithiane moiety. For instance, enantioselective additions of the 2-lithio-2-(2,4,5-trimethoxyphenyl)-1,3-dithiane to various electrophiles could be achieved with high stereocontrol.
Transition metal catalysis also presents significant opportunities. While the deprotonation of 1,3-dithianes with strong bases is a well-established method, the development of milder, catalytic approaches is a key research goal. acs.org Transition metal complexes, particularly those of iridium, have shown promise in the enantioselective α-functionalization of 1,3-dithianes through allylic substitution. researchgate.net The application of such catalysts to this compound could enable the synthesis of chiral molecules with significant structural complexity.
Furthermore, the design of Lewis acid-surfactant-combined catalysts , such as copper bis(dodecyl sulfate) [Cu(DS)2], could facilitate the efficient thioacetalization and transthioacetalization reactions in aqueous media, aligning with the principles of green chemistry. organic-chemistry.org The trimethoxyphenyl group may influence the efficiency and selectivity of these catalytic systems.
| Catalyst Type | Potential Application for this compound | Expected Advantages |
| Chiral Organocatalysts | Asymmetric additions to electrophiles | High enantioselectivity, metal-free conditions |
| Iridium Complexes | Enantioselective allylic substitution | Mild reaction conditions, high regioselectivity |
| Lewis Acid-Surfactant | Thioacetalization in water | Green solvent, high chemoselectivity |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. nih.govbohrium.com Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely. nih.gov
The synthesis of this compound itself, as well as its subsequent reactions, could be adapted to a flow regime. For example, the thioacetalization of 2,4,5-trimethoxybenzaldehyde (B179766) with 1,3-propanedithiol (B87085) could be performed in a packed-bed reactor containing an immobilized acid catalyst. This would allow for continuous production and easy separation of the product.
Furthermore, multi-step syntheses involving this compound as an intermediate could be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next. nih.gov This approach minimizes manual handling and purification steps, leading to a more streamlined and efficient process. The use of in-line analytical techniques, such as FT-IR or mass spectrometry, would enable real-time reaction monitoring and optimization. nih.gov The development of flow protocols for reactions involving this dithiane derivative would be particularly beneficial for the synthesis of active pharmaceutical ingredients (APIs). durham.ac.ukresearchgate.net
| Flow Chemistry Application | Description | Potential Benefits |
| Continuous Synthesis | Synthesis of the title compound using a packed-bed reactor. | Increased productivity, simplified purification. |
| Telescoped Reactions | Multi-step sequences without isolation of intermediates. | Reduced reaction time, minimized waste. |
| In-line Analysis | Real-time monitoring of reaction progress. | Enhanced process control and optimization. |
Exploration of Photoredox and Electrochemical Transformations
Photoredox catalysis and electrochemistry are rapidly emerging as powerful tools in organic synthesis, offering unique reactivity pathways under mild conditions. beilstein-journals.org The application of these technologies to this compound could open up new avenues for its functionalization.
Visible-light photoredox catalysis could be employed for the deprotection of the dithiane group under metal-free conditions. researchgate.net For instance, using an organic photosensitizer like Eosin Y, the dithiane could be converted back to the parent carbonyl compound in the presence of an oxidant and visible light. researchgate.net This method would be a milder alternative to traditional deprotection methods that often require harsh reagents. nih.gov
Electrochemical methods offer a reagent-free approach to both the synthesis and transformation of dithiane derivatives. The electrochemical synthesis of functionalized orthoesters from 1,3-dithianes has been demonstrated. organic-chemistry.org Furthermore, the electrochemical reduction of aryl diazonium salts can generate aryl radicals that could potentially react with this compound to form new carbon-carbon bonds. xmu.edu.cn The electron-rich nature of the trimethoxyphenyl ring may influence the electrochemical properties and reactivity of the dithiane. elsevierpure.com
| Transformation Type | Method | Potential Outcome |
| Deprotection | Visible-light photoredox catalysis with Eosin Y | Mild conversion to the corresponding aldehyde |
| Functionalization | Electrochemical synthesis | Formation of novel orthoesters |
| C-C Bond Formation | Reaction with electrochemically generated aryl radicals | Synthesis of biaryl-type structures |
Development of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry , particularly atom economy , are increasingly guiding the development of new synthetic methodologies. jocpr.comnih.gov Future research on this compound will undoubtedly focus on developing more sustainable and atom-economical synthetic pathways.
This includes the use of catalytic amounts of reagents instead of stoichiometric ones, the utilization of environmentally benign solvents like water, and the design of reactions that maximize the incorporation of all starting materials into the final product. rasayanjournal.co.in For example, the development of catalytic, solvent-free methods for the synthesis of this compound would be a significant advancement. organic-chemistry.org
Furthermore, multicomponent reactions (MCRs) that utilize this compound as a building block could lead to the highly efficient and atom-economical synthesis of complex molecules. researchgate.net By combining three or more starting materials in a single pot, MCRs can rapidly generate molecular diversity while minimizing waste.
| Sustainability Aspect | Approach | Example Application |
| Catalysis | Use of reusable solid acid catalysts | Solvent-free synthesis of the title compound |
| Green Solvents | Performing reactions in water | Lewis acid-surfactant catalyzed reactions |
| Atom Economy | Multicomponent reactions | One-pot synthesis of complex heterocyclic structures |
Advanced Spectroscopic and Mechanistic Probes for Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for the optimization and development of new synthetic methods. The use of advanced spectroscopic techniques for in-situ reaction monitoring can provide valuable insights into the intermediates and transition states involved in reactions of this compound.
Techniques such as Raman and Fourier-transform infrared (FT-IR) spectroscopy can be used to track the real-time conversion of reactants to products, as has been demonstrated for ketal deprotection reactions. nih.gov This allows for precise determination of reaction endpoints and can help to identify reaction intermediates. The synthesis of compounds containing the 2,4,5-trimethoxyphenyl ring has been monitored using IR and NMR spectroscopy. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. By analyzing the NMR spectra of the reaction mixture at different time points, it is possible to identify and characterize transient species. For complex reaction mixtures, two-dimensional NMR techniques can provide detailed structural information.
These advanced analytical methods will be instrumental in elucidating the mechanisms of novel catalytic transformations involving this compound, ultimately leading to the development of more efficient and selective synthetic protocols.
| Spectroscopic Technique | Information Gained | Application in Studying this compound |
| In-situ FT-IR/Raman | Real-time concentration profiles of reactants and products | Monitoring catalytic reactions and optimizing reaction conditions |
| NMR Spectroscopy | Identification of intermediates and structural elucidation | Mechanistic investigation of novel transformations |
| Mass Spectrometry | Detection of transient species and reaction byproducts | Elucidating reaction pathways and identifying side reactions |
Q & A
Q. What are the recommended synthetic routes for 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane?
The compound can be synthesized via thioacetalization reactions using odorless 1,3-propanedithiol equivalents, such as 3-[1,3]dithian-2-ylidene-2,4-pentanedione derivatives. These reagents avoid the malodorous properties of traditional 1,3-propanedithiol while maintaining reactivity. Reaction optimization typically involves controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to improve yield . Additionally, analogous 1,3-dithiane derivatives (e.g., 2-(dicyanomethylidene)-1,3-dithiane) suggest that electrophilic aromatic substitution with a pre-functionalized trimethoxyphenyl precursor may be viable .
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR to identify methoxy groups (δ ~3.8–4.0 ppm for OCH) and dithiane ring protons (δ ~2.5–3.5 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the spatial arrangement of the trimethoxyphenyl and dithiane moieties, as demonstrated for structurally related benzothiazole derivatives .
Q. What safety precautions are necessary when handling this compound?
While specific safety data for this compound is limited, general precautions for aromatic dithianes include:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid : In case of skin/eye contact, rinse thoroughly with water and consult a poison control center. For ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) be applied to study the reactivity of this compound?
Isotopic labeling can be achieved by synthesizing 1,3-dithiane derivatives from labeled precursors. For example, C-labeled methyl phenyl sulfoxide can serve as a starting material for C-enriched dithiane rings, enabling mechanistic studies via NMR or mass spectrometry to track reaction pathways (e.g., nucleophilic additions or ring-opening reactions) . This approach is critical for elucidating kinetic isotope effects or metabolic pathways in biological systems.
Q. What strategies optimize regioselectivity in reactions involving the trimethoxyphenyl moiety?
Regioselectivity is influenced by the electron-donating methoxy groups, which activate specific positions on the aromatic ring. Strategies include:
- Directed Metalation : Using lithium bases (e.g., LDA) to deprotonate positions ortho to methoxy groups, followed by electrophilic quenching.
- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to functionalize the para position relative to methoxy substituents.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-rich sites .
Q. How does the electronic environment of the trimethoxyphenyl group affect its reactivity in cycloaddition or ring-opening reactions?
The three methoxy groups create a strong electron-donating effect, increasing the electron density of the aromatic ring. This:
- Enhances Electrophilic Substitution : Favors reactions at activated positions (e.g., para to methoxy groups).
- Modulates Ring Strain in Dithiane : The electron-rich phenyl group stabilizes partial positive charges during ring-opening, as observed in acid-catalyzed hydrolyses. Computational studies (e.g., DFT) can quantify charge distribution and predict sites for nucleophilic/electrophilic attack .
Methodological Notes
- Contradictions : While discusses quantum chemical methods for a different compound, analogous approaches (DFT, QSPR) are applicable to predict properties like solubility or redox potentials for this compound.
- Limitations : Direct biological data (e.g., toxicity) is absent in the evidence; researchers should conduct in vitro assays (e.g., Ames test) for safety profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
